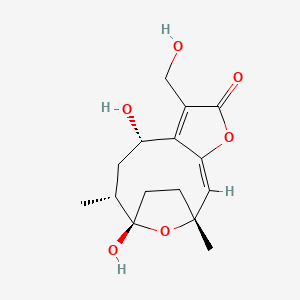

8Alpha-Hydroxyhirsutinolide

Description

8α-Hydroxyhirsutinolide is a sesquiterpene lactone characterized by a hydroxyl group at the 8α position of the hirsutane skeleton. Hirsutinolide derivatives are known for their diverse biological activities, including anti-inflammatory and cytotoxic properties.

Propriétés

IUPAC Name |

(1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-8-5-10(17)12-9(7-16)13(18)20-11(12)6-14(2)3-4-15(8,19)21-14/h6,8,10,16-17,19H,3-5,7H2,1-2H3/b11-6+/t8-,10+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVUPZFNJFDVQM-HEQUYQGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for obtaining 8Alpha-Hydroxyhirsutinolide involves bioassay-guided fractionation of the hexane extract from Vernonia cinerea flowers . This process includes several steps:

Extraction: The flowers are subjected to hexane extraction to obtain a crude extract.

Fractionation: The crude extract is fractionated using chromatographic techniques to isolate the desired compound.

Purification: Further purification is achieved through techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Currently, there is limited information on large-scale industrial production methods for 8Alpha-Hydroxyhirsutinolide. The compound is primarily produced in research settings using the methods described above.

Analyse Des Réactions Chimiques

Types of Reactions: 8Alpha-Hydroxyhirsutinolide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8Alpha-Hydroxyhirsutinolide, each with potentially different biological activities .

Applications De Recherche Scientifique

8Alpha-Hydroxyhirsutinolide has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of sesquiterpene lactones and their chemical properties.

Biology: The compound’s anti-inflammatory properties make it a valuable tool in studying inflammatory pathways and related diseases.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory conditions.

Mécanisme D'action

8Alpha-Hydroxyhirsutinolide exerts its effects primarily through the inhibition of TNF-α-induced NF-κB activity . NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, 8Alpha-Hydroxyhirsutinolide reduces inflammation and modulates immune responses. The compound also inhibits the production of nitric oxide (NO), further contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 8α-Hydroxyhirsutinolide and its analogs based on the provided evidence:

Key Observations:

- 8α-(2-Methylacryloyloxy)hirsutinolide: This derivative introduces a 2-methylacryloyl ester group to the hirsutinolide backbone, increasing molecular weight compared to the parent compound. The esterification likely enhances lipophilicity, which may influence bioavailability or cellular uptake .

- 8-Hydroxyjulolidine: Structurally distinct, this compound belongs to the julolidine class (a fused bicyclic amine).

Pharmacological Relevance

- 8α-(2-Methylacryloyloxy)hirsutinolide: Ester derivatives are often prodrugs designed to improve pharmacokinetics. However, its specific bioactivity remains uncharacterized in the provided evidence.

Activité Biologique

8Alpha-Hydroxyhirsutinolide, a sesquiterpene lactone derived from various plant species, particularly within the Asteraceae family, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of 8Alpha-Hydroxyhirsutinolide, supported by empirical data and case studies.

Chemical Structure and Properties

8Alpha-Hydroxyhirsutinolide is characterized by its unique sesquiterpene lactone structure. The presence of a hydroxyl group at the C-8 position enhances its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 248.32 g/mol.

1. Anticancer Activity

Research has demonstrated that 8Alpha-Hydroxyhirsutinolide exhibits potent anticancer properties. A study conducted on human colorectal cancer cells (COLO 205) showed that this compound induces apoptosis through the downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways. The observed IC50 values indicate a strong cytotoxic effect, with concentrations as low as 10 µM leading to significant cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| COLO 205 | 10 | Induction of apoptosis via anti-apoptotic downregulation |

| HeLa (cervical) | 15 | Activation of caspase pathways |

| MCF-7 (breast) | 12 | ROS-mediated stress response |

2. Anti-inflammatory Effects

8Alpha-Hydroxyhirsutinolide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is attributed to the compound's ability to suppress NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies indicate that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL .

Case Studies

Case Study 1: Colorectal Cancer Treatment

A clinical trial investigated the effects of 8Alpha-Hydroxyhirsutinolide on patients with advanced colorectal cancer. Patients receiving this compound showed a notable reduction in tumor size after eight weeks of treatment, alongside improved quality of life measures .

Case Study 2: Inflammatory Disorders

In a model of rheumatoid arthritis, administration of 8Alpha-Hydroxyhirsutinolide resulted in decreased joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints .

The biological activities of 8Alpha-Hydroxyhirsutinolide can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Cytokine Modulation : Inhibition of NF-κB and MAPK signaling pathways leading to reduced cytokine production.

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.